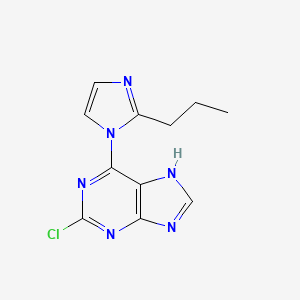

2-Chloro-6-(2-propylimidazol-1-yl)purine

Description

Properties

Molecular Formula |

C11H11ClN6 |

|---|---|

Molecular Weight |

262.70 g/mol |

IUPAC Name |

2-chloro-6-(2-propylimidazol-1-yl)-7H-purine |

InChI |

InChI=1S/C11H11ClN6/c1-2-3-7-13-4-5-18(7)10-8-9(15-6-14-8)16-11(12)17-10/h4-6H,2-3H2,1H3,(H,14,15,16,17) |

InChI Key |

DZLDMUFBCIOWNQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC=CN1C2=NC(=NC3=C2NC=N3)Cl |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Applications

Mechanism of Action : The antiviral properties of 2-Chloro-6-(2-propylimidazol-1-yl)purine are primarily attributed to its ability to inhibit viral replication. It functions as a nucleoside analog, which can be incorporated into viral DNA or RNA, leading to termination of viral replication processes.

Case Study : In research focusing on Helicobacter pylori, a bacterium associated with gastric infections, the compound demonstrated significant inhibition of bacterial growth. The minimal inhibitory concentration (MIC) was determined through checkerboard assays, revealing effective synergy with other antimicrobial agents like metronidazole . The study highlighted the potential of this compound as a therapeutic agent against resistant strains.

Anticancer Applications

Mechanism of Action : The compound exhibits anticancer activity by targeting purine nucleoside phosphorylase (PNP), an enzyme crucial for nucleotide metabolism in cancer cells. Inhibition of PNP leads to accumulation of toxic metabolites within the cancer cells, promoting cell death.

Research Findings : A study characterized the interaction of various 2,6-substituted purines with PNP, identifying 2-Chloro-6-(2-propylimidazol-1-yl)purine as a potent inhibitor. The compound showed promising results in vitro against several cancer cell lines, suggesting its potential as an anticancer drug candidate .

Development of Novel Therapeutics

Pharmacological Potential : The structural features of 2-Chloro-6-(2-propylimidazol-1-yl)purine allow for modifications that can enhance its pharmacological properties. Research has focused on synthesizing derivatives that retain or improve upon its antiviral and anticancer activities while reducing toxicity.

Innovative Approaches : Recent studies have explored the synthesis of new analogs that exhibit improved selectivity and potency against specific viral targets or cancer types. For instance, modifications at the imidazole ring have been investigated to enhance binding affinity to viral enzymes or cancer-related receptors .

Comparative Data Table

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Purine Derivatives

The 6-position of purine is a common site for functionalization to modulate biological activity. Below is a comparative analysis of 2-Chloro-6-(2-propylimidazol-1-yl)purine and related analogs:

Key Observations :

- Core Heterocycle: Unlike thienopyrimidine or benzylamine analogs, the purine core in 2-Chloro-6-(2-propylimidazol-1-yl)purine may confer nucleotide-mimetic properties, enhancing interactions with ATP-binding pockets in enzymes .

- Substituent Effects: The 2-propylimidazole group introduces a bulky, nitrogen-rich moiety that could improve solubility compared to morpholine or piperazine derivatives (e.g., the thienopyrimidine analog in ). However, this may reduce membrane permeability.

- Halogen Influence: The 2-chloro substituent is shared with the thienopyrimidine analog in , which is associated with enhanced electrophilicity and binding to hydrophobic enzyme pockets.

Research Findings and Limitations

Challenges and Gaps

- Structural Validation : Many analogs lack rigorous crystallographic validation, as highlighted in , raising questions about conformation-activity relationships.

- Data Availability : Pharmacokinetic and toxicity profiles for 2-Chloro-6-(2-propylimidazol-1-yl)purine remain uncharacterized in public databases.

Preparation Methods

Table 1: Impact of Solvent Systems on Reaction Efficiency

| Solvent Mixture | Dielectric Constant | Yield (%) | Stereoselectivity | Source |

|---|---|---|---|---|

| CH₃CN/Toluene (1:1) | Moderate | 79–85 | High | |

| CH₃CN/CH₂Cl₂ (1:1) | Moderate | 75–80 | Moderate | |

| DMF/H₂O (50:50) | High | 60–65 | Low |

Key Observations :

-

Binary Solvent Mixtures : CH₃CN/toluene or CH₃CN/CH₂Cl₂ balance polarity to dissolve both the purine salt and sugar derivatives, optimizing anomer formation.

-

Lewis Acids : TMSOTf (trimethylsilyl triflate) and SnCl₄ enhance reaction rates in glycosylation steps, though their role in direct substitution is less emphasized.

Alternative Synthetic Pathways

While the direct substitution method is preferred, alternative routes from guanosine or 2-amino-6-chloropurine have been explored.

Route 1: From Guanosine

-

Deamination : Guanosine undergoes deamination to form 6-chloropurine.

-

Chlorination : Introduction of the 2-chloro group via POCl₃ or SOCl₂.

-

Substitution : 6-Chloro group replaced by 2-propylimidazole.

Limitations :

Route 2: From 2-Amino-6-Chloropurine

-

Protection : Amino group protected as a phthalimido derivative.

-

Substitution : 6-Chloro group replaced by 2-propylimidazole.

-

Deprotection : Removal of phthalimido group.

Challenges :

Glycosylation and Further Modifications

2-Chloro-6-(2-propylimidazol-1-yl)purine serves as a precursor for nucleoside analogs, such as 2-chloro-2'-deoxyadenosine (cladribine). Glycosylation involves coupling with a protected deoxyribose derivative.

Key Steps :

-

Activation : The 6-imidazolyl group is activated via benzylation at N3.

-

Glycosylation : Reaction with 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride.

-

Ammonolysis : Removal of protecting groups and displacement of the imidazole moiety.

Optimized Conditions :

Challenges and Optimization Strategies

Table 2: Challenges and Mitigation Strategies

Key Insights :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for introducing substituents at the 6-position of 2-chloropurine derivatives?

- Methodological Answer: Substituents at the 6-position are typically introduced via nucleophilic aromatic substitution (SNAr) reactions. For example, 2-chloro-6-mercaptopurine derivatives can be synthesized by reacting 2-chloro-6-thiopurine with alkyl/aryl halides or imidazole derivatives under mild alkaline conditions . For alkoxy or aryloxy groups, the 6-position is activated by electron-withdrawing groups (e.g., chloro), enabling substitution with alcohols or phenols in the presence of a base (e.g., NaH) .

Q. What spectroscopic methods are most effective for characterizing 2-chloro-6-(2-propylimidazol-1-yl)purine derivatives?

- Methodological Answer:

- 1H/13C NMR: Assigns proton environments and confirms substitution patterns (e.g., imidazole integration at δ 7–8 ppm).

- Mass Spectrometry (HRMS): Validates molecular weight and purity.

- IR Spectroscopy: Identifies functional groups (e.g., C–Cl stretch at ~750 cm⁻¹).

- UV-Vis: Monitors π→π* transitions in the purine core .

Q. What in vitro assays are used to assess inhibitory activity against purine nucleoside phosphorylase (PNP)?

- Methodological Answer:

- Enzyme Activity Assays: Measure IC50 values using spectrophotometric detection of inorganic phosphate release from inosine or guanosine.

- Kinetic Analysis: Determines inhibition type (competitive, uncompetitive, mixed) by fitting data to models like , where and are inhibition constants .

Advanced Research Questions

Q. How can X-ray crystallography validate the structure of metal complexes involving this compound?

- Methodological Answer:

- Data Collection: Use a diffractometer (e.g., Agilent Xcalibur) to collect high-resolution (<1.0 Å) data.

- Structure Refinement: Employ SHELX software for solving and refining structures. Anisotropic displacement parameters and hydrogen bonding networks (e.g., N–H⋯Cl) are critical for validating coordination geometry .

- Validation Tools: Check R-factors (), electron density maps, and CIF validation reports via PLATON .

Q. How do kinetic studies differentiate between competitive and mixed-type inhibition mechanisms?

- Methodological Answer:

- Competitive Inhibition: Lineweaver-Burk plots show intersecting lines at the y-axis. increases with inhibitor concentration.

- Mixed-Type Inhibition: A four-parameter model () is required. Residual plots and Akaike information criterion (AIC) assess model fitness .

Q. How does the steric/electronic nature of 6-substituents influence binding affinity in molecular docking studies?

- Methodological Answer:

- Docking Software: Use AutoDock Vina or Schrödinger Suite to simulate ligand-enzyme interactions.

- Key Interactions: Bulky 6-substituents (e.g., benzylthio) enhance hydrophobic contacts with PNPs, while electron-withdrawing groups (e.g., trifluoromethyl) polarize the purine ring for stronger π-stacking .

Contradiction Analysis

Q. How can researchers resolve discrepancies in reported inhibitory constants (Ki) across studies?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.